4-benzyl-5-bromo-1,3-thiazole
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Overview
Description
4-Benzyl-5-bromo-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a benzyl group at the 4-position and a bromine atom at the 5-position. Thiazoles are known for their aromaticity and are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-bromo-1,3-thiazole typically involves the reaction of 4-benzylthiazole with bromine under controlled conditions. One common method is the bromination of 4-benzylthiazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-bromo-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution: Formation of 4-benzyl-5-substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
4-Benzyl-5-bromo-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-benzyl-5-bromo-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1,3-thiazole: Lacks the benzyl group, affecting its chemical properties and applications.
4-Benzyl-5-chloro-1,3-thiazole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness
4-Benzyl-5-bromo-1,3-thiazole is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical reactivity and potential biological activities. The combination of these groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
4-benzyl-5-bromo-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQHLUCZCUWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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